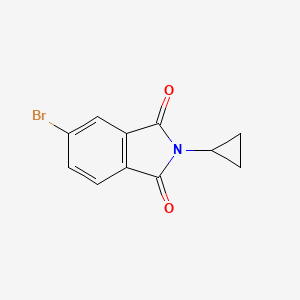
5-Bromo-2-cyclopropylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropylisoindoline-1,3-dione is a chemical compound with the CAS Number: 355829-50-4 . It has a molecular weight of 266.09 and its IUPAC name is 5-bromo-2-cyclopropyl-1H-isoindole-1,3 (2H)-dione .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been reported under solventless conditions . The compounds were synthesized using simple heating and relatively quick solventless reactions . Another method for the synthesis of substituted isoindolines was developed based on the domino reaction involving cyclopropane .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-cyclopropylisoindoline-1,3-dione is represented by the linear formula: C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c12-6-1-4-8-9 (5-6)11 (15)13 (10 (8)14)7-2-3-7/h1,4-5,7H,2-3H2 .Physical And Chemical Properties Analysis
5-Bromo-2-cyclopropylisoindoline-1,3-dione is a solid substance . and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Crystal Structure Analysis 5-Bromo-2-cyclopropylisoindoline-1,3-dione, while not directly mentioned, is structurally related to compounds that have been the subject of detailed crystal structure analyses. For example, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione was determined to understand the molecular configuration and bonding interactions within such compounds, providing insight into their chemical behavior and potential applications in material science and pharmaceutical research (Zunjun Liang & Jian Li, 2007).
Molecular Synthesis and Catalysis Research into the synthesis and catalytic applications of isoindoline derivatives, including those structurally similar to 5-Bromo-2-cyclopropylisoindoline-1,3-dione, has been explored. For instance, palladium-catalyzed three-component cyclization processes have been utilized to create anilinohydroisoindoline-1,3-diones, showcasing the versatility of these compounds in complex organic syntheses (Il Yoon & C. Cho, 2015).
Antimicrobial Evaluation Some isoindoline derivatives have been investigated for their antimicrobial properties. Microwave-assisted synthesis techniques have been applied to generate novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, including brominated isoindoline compounds, with some showing moderate antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (R. Faty, M. Rashed, & M. Youssef, 2015).
Drug Design and Synthesis Isoindoline-1,3-diones have also been featured in drug design and synthesis efforts. For example, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione was synthesized and characterized for its structure and antimicrobial activity, highlighting the potential of such compounds in therapeutic applications (H. Ghabbour & Maha M. Qabeel, 2016).
Antidiabetic Activity Evaluation Innovative synthetic routes have been developed to create spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons, with some derivatives undergoing evaluation for their antidiabetic activity. This research demonstrates the biomedical relevance of isoindoline derivatives, including potential new treatments for diabetes (Amani Toumi, Sarra Boudriga, et al., 2021).
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives, a class of compounds to which this molecule belongs, have been found to modulate thedopamine receptor D3 . This receptor plays a crucial role in the dopaminergic neurotransmission system, which is involved in various neurological processes such as mood, reward, addiction, and fine motor control .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with their targets, such as the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in altered neurotransmission, potentially influencing various neurological processes .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3, it may influence thedopaminergic neurotransmission pathway . This could lead to downstream effects on mood, reward, addiction, and fine motor control .
Result of Action
Based on the known actions of isoindoline-1,3-dione derivatives, it can be speculated that this compound may influenceneurotransmission processes . This could potentially result in changes in mood, reward perception, addiction behaviors, and fine motor control .
Safety and Hazards
Orientations Futures
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of a green synthesis technique for isoindolines/dioxoisoindolines is a potential future direction . Furthermore, fused multifunctionalized isoindole-1,3-diones have been synthesized via a hexadehydro-Diels–Alder domino reaction, indicating another potential area of exploration .
Propriétés
IUPAC Name |
5-bromo-2-cyclopropylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPROOCAFURPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropylisoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

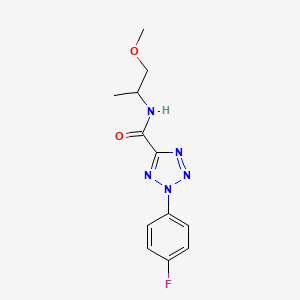
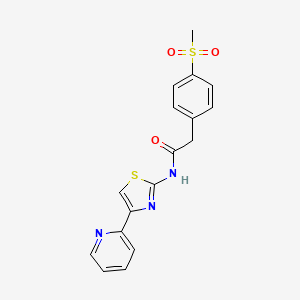
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)
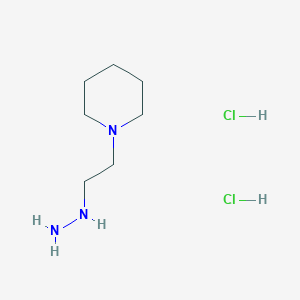

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)
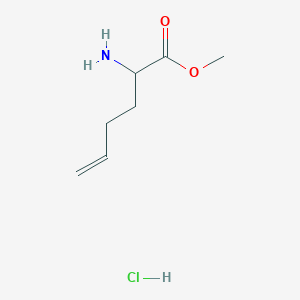
![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)

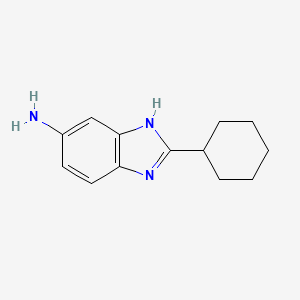
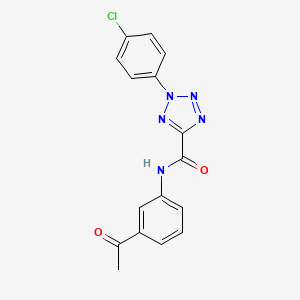
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)